

Preliminary Studies on Orlandin Toxicity: A Review of Available Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Orlandin

Cat. No.: B1237627

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A comprehensive review of publicly available scientific literature reveals a significant gap in the toxicological data for **Orlandin**, a fungal metabolite isolated from *Aspergillus niger*. While early reports described **Orlandin** as nontoxic, detailed preliminary studies outlining its safety profile are not readily accessible. This lack of data precludes the development of an in-depth technical guide on its potential toxicity.

Orlandin, a member of the 8,8'-bicoumarins class of compounds, was first reported in 1979 as a fungal metabolite with plant growth inhibiting properties.^{[1][2]} An early study characterized it as a "nontoxic" fungal metabolite, however, the underlying experimental data to support this claim are not detailed in the publication.^[1] Publicly accessible databases such as PubChem provide chemical and physical properties of **Orlandin** but do not contain any toxicological information.^[2]

A thorough search for preliminary toxicity studies, including acute toxicity (e.g., LD50), genotoxicity, cardiotoxicity, and hepatotoxicity, did not yield any specific results for **Orlandin**. The scientific literature contains extensive research on the toxicity of other fungal metabolites and related compounds, but specific data on **Orlandin** is absent.

Without any quantitative data from toxicological assessments, it is not possible to construct the requested tables summarizing toxicity endpoints. Similarly, the absence of published experimental protocols specific to **Orlandin** toxicity studies means that a detailed methodology section cannot be provided. Furthermore, the creation of signaling pathway diagrams related to

Orlandin's potential toxic mechanisms is unachievable without foundational research identifying such pathways.

Conclusion for Researchers, Scientists, and Drug Development Professionals:

The current body of scientific literature does not contain the necessary preliminary toxicity data to perform a comprehensive risk assessment of **Orlandin**. For any future development or application of this compound, it would be imperative to conduct a full suite of preclinical toxicity studies. These would need to include, but not be limited to:

- Acute, sub-chronic, and chronic toxicity studies to determine the overall toxicity profile and identify target organs.
- Genotoxicity assays (e.g., Ames test, micronucleus assay) to assess the potential for DNA damage.
- Safety pharmacology studies to investigate effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.
- Specific organ toxicity studies, such as hepatotoxicity and nephrotoxicity assessments.

Until such data becomes available, any handling or use of **Orlandin** should be approached with the caution appropriate for a compound with an uncharacterized toxicological profile. The initial description as "nontoxic" should be considered preliminary and not a substitute for rigorous safety evaluation.

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References

- 1. Orlandin: a nontoxic fungal metabolite with plant growth inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orlandin | C22H18O8 | CID 5484238 - PubChem [pubchem.ncbi.nlm.nih.gov]

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